molecular formula C27H24N4O4 B1589606 1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole CAS No. 235112-66-0

1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole

Cat. No. B1589606
M. Wt: 468.5 g/mol
InChI Key: OVGDHNCIEZTWJS-UHFFFAOYSA-N
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Description

The compound “1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The isoxazole ring is attached to a benzoyloxy group, which is further linked to a benzotriazole group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The isoxazole ring, benzoyloxy group, and benzotriazole group are key structural features. The molecular formula is C27H24N4O4 , indicating that it contains 27 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 351.4 . It has a predicted melting point of 271-273°C and a predicted boiling point of 555.6±50.0°C . The predicted density is 1.176±0.06 g/cm3 . It is slightly soluble in acetone and DMSO when heated .

Safety And Hazards

The compound is classified with the GHS07 symbol, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

benzotriazol-1-yl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4/c1-2-3-6-17-33-22-15-13-20(14-16-22)26-18-24(29-34-26)19-9-11-21(12-10-19)27(32)35-31-25-8-5-4-7-23(25)28-30-31/h4-5,7-16,18H,2-3,6,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGDHNCIEZTWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)ON4C5=CC=CC=C5N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441284
Record name 1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole

CAS RN

235112-66-0
Record name 1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (14.7 kg) obtained in Example 3, tetrahydrofuran (147 L), dimethylformamide (118 L) and 1-hydroxybenzotriazole (7.9 kg) were added at 20–25° C. to a 1500-L glass-lined vessel. And then, 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (13.6 kg) was added and stirred for 3 hours at this temperature. The reaction mixture was cooled to below 10° C., and then ethyl acetate (480 L) and water (120 L) were added dropwise at below 25° C. After cooling to 2–7° C., the slurry was stirred for 1 hour at this temperature. The product was collected on a stainless centrifuge and washed with acetonitrile (74 L). The damp solid was dried in a stainless vacuum dryer under vacuum to give 1-[4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole (18.6 kg).
Quantity
14.7 kg
Type
reactant
Reaction Step One
Quantity
147 L
Type
reactant
Reaction Step One
Quantity
7.9 kg
Type
reactant
Reaction Step One
[Compound]
Name
1500-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
118 L
Type
solvent
Reaction Step One
Quantity
13.6 kg
Type
reactant
Reaction Step Two
Name
Quantity
120 L
Type
solvent
Reaction Step Three
Quantity
480 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-hydroxybenzotriazole (244 mg) and 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (528 mg) in dichloromethane (10 ml) was added 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (WSCD•HCl) (430 mg) and the mixture was stirred for 4.5 hours at ambient temperature. The reaction mixture was added to water. The organic layer was taken and dried over magnesium sulfate. Magnesium sulfate was filtered off, and the filtrate was evaporated under reduced pressure to give 4-[5-(4-pentyloxyphenyl)isooxazol-3-yl]benzoic acid benzotriazol-1-yl ester (640 mg).
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole

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